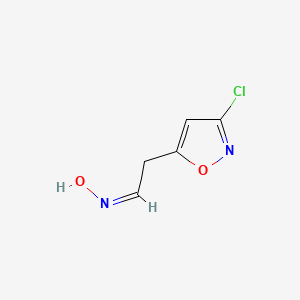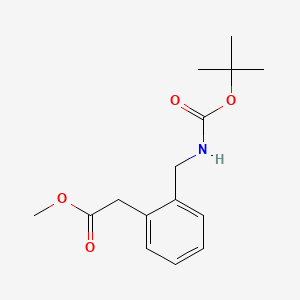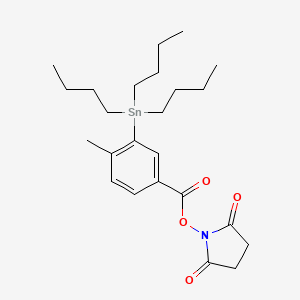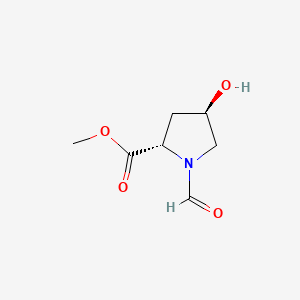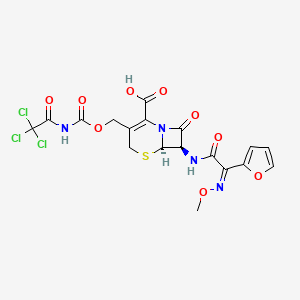
N-(2,2,2-Trichloroacetyl)cefuroxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloroacetyl)cefuroxime is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. This compound is characterized by the presence of a trichloroacetyl group attached to the cefuroxime molecule. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloroacetyl)cefuroxime typically involves the acylation of cefuroxime with trichloroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the stability of the cefuroxime molecule. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloroacetyl)cefuroxime undergoes various chemical reactions, including:
Hydrolysis: The trichloroacetyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of cefuroxime.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cephalosporin ring.
Substitution: The trichloroacetyl group can be substituted with other acyl groups under appropriate reaction conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Acylating agents such as acetic anhydride or benzoyl chloride.
Major Products Formed
Hydrolysis: Cefuroxime.
Oxidation: Oxidized derivatives of cefuroxime.
Substitution: Various acylated derivatives of cefuroxime.
Scientific Research Applications
N-(2,2,2-Trichloroacetyl)cefuroxime has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of cephalosporin derivatives and their interactions with various reagents.
Biology: Investigated for its antibacterial properties and its potential use in developing new antibiotics.
Medicine: Explored for its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the synthesis of other cephalosporin derivatives and as a reference standard in quality control laboratories
Mechanism of Action
N-(2,2,2-Trichloroacetyl)cefuroxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell. The trichloroacetyl group enhances the stability and potency of the compound against beta-lactamase-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefuroxime: The parent compound, a second-generation cephalosporin with broad-spectrum antibacterial activity.
Cefotaxime: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.
Uniqueness
N-(2,2,2-Trichloroacetyl)cefuroxime is unique due to the presence of the trichloroacetyl group, which enhances its stability and resistance to beta-lactamase enzymes. This makes it particularly effective against beta-lactamase-producing bacteria, which are often resistant to other cephalosporins .
Properties
CAS No. |
76598-06-6 |
|---|---|
Molecular Formula |
C18H15Cl3N4O9S |
Molecular Weight |
569.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2,2,2-trichloroacetyl)carbamoyloxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H15Cl3N4O9S/c1-32-24-9(8-3-2-4-33-8)12(26)22-10-13(27)25-11(15(28)29)7(6-35-14(10)25)5-34-17(31)23-16(30)18(19,20)21/h2-4,10,14H,5-6H2,1H3,(H,22,26)(H,28,29)(H,23,30,31)/b24-9+/t10-,14-/m1/s1 |
InChI Key |
BGPGYDOAMAGXIO-DRGRTGIUSA-N |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
Isomeric SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
Synonyms |
[6R-[6α,7β(Z)]]-7-[[2-Furanyl(methoxyimino)acetyl]amino]-8-oxo-3-[[[[(trichloroacetyl)amino]carbonyl]oxy]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarboxylic acid, [methoxy(methylamino)methylene]-, ethyl ester (9CI)](/img/new.no-structure.jpg)
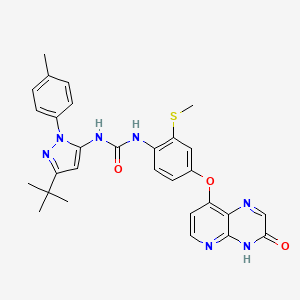
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)
![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)
